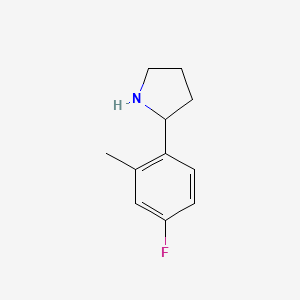

2-(4-Fluoro-2-methylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXFCKRWEIIQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluoro 2 Methylphenyl Pyrrolidine and Analogues

General Strategies for Pyrrolidine (B122466) Core Formation

The construction of the pyrrolidine ring is a foundational aspect of synthesizing 2-(4-fluoro-2-methylphenyl)pyrrolidine. Various strategies have been developed to form this five-membered heterocycle, often with high stereocontrol.

Cyclization Reactions from Acyclic Precursors

One of the most direct methods for synthesizing 2-arylpyrrolidines involves the cyclization of linear precursors that already contain the desired aryl substituent. A prominent example of this approach is the intramolecular reductive amination of γ-amino ketones. This method allows for the enantioselective synthesis of 2-substituted arylpyrrolidines. The key step is the iridium-catalyzed reductive cyclization of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates after in-situ deprotection. acs.org This one-pot process has been shown to produce a range of chiral 2-substituted arylpyrrolidines in high yields and enantiomeric excesses. acs.org

For the synthesis of this compound, this would involve a precursor such as 5-amino-1-(4-fluoro-2-methylphenyl)pentan-1-one. The cyclization of this γ-amino ketone, under reductive amination conditions, would directly yield the target compound. The reaction typically proceeds via the formation of a cyclic imine or enamine intermediate, which is then reduced to the pyrrolidine. The choice of catalyst and reaction conditions is crucial for controlling the stereochemistry of the final product.

Table 1: Examples of Intramolecular Reductive Amination for Pyrrolidine Synthesis

| Precursor | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| tert-Butyl (4-oxo-4-phenylbutyl)carbamate | Ir-complex with chiral ferrocene (B1249389) ligand | 2-Phenylpyrrolidine | up to 98 | up to 92 | acs.org |

| tert-Butyl (4-(4-methoxyphenyl)-4-oxobutyl)carbamate | Ir-complex with chiral ferrocene ligand | 2-(4-Methoxyphenyl)pyrrolidine | 95 | 91 | acs.org |

| tert-Butyl (4-(4-chlorophenyl)-4-oxobutyl)carbamate | Ir-complex with chiral ferrocene ligand | 2-(4-Chlorophenyl)pyrrolidine | 96 | 90 | acs.org |

Intramolecular Aminofluorination Approaches to Substituted Pyrrolidines

Intramolecular aminofluorination of alkenes represents a modern and efficient method for the synthesis of fluorinated heterocycles. While specific examples leading directly to this compound are not abundant in the literature, the general strategy involves the cyclization of an unsaturated amine with a fluorine source. This approach simultaneously forms the pyrrolidine ring and introduces a fluorine atom.

A silver-catalyzed intramolecular aminofluorination of unactivated alkenes has been reported to produce 5-fluoromethyl-substituted γ-lactams from N-arylpent-4-enamides using Selectfluor as the fluorine source. This reaction proceeds through a proposed mechanism involving the silver-catalyzed oxidative generation of an amidyl radical followed by a silver-assisted fluorine atom transfer. While this specific example leads to a lactam, modifications to the substrate and reaction conditions could potentially be adapted for the synthesis of fluorinated pyrrolidines.

N-Substitution Reactions on Preformed Pyrrolidine Rings

The synthesis of analogs of this compound can be readily achieved by modifying the nitrogen atom of a pre-formed 2-arylpyrrolidine. These N-substitution reactions, such as N-alkylation and N-acylation, allow for the rapid generation of a library of compounds for structure-activity relationship studies.

N-Alkylation: This involves the reaction of the secondary amine of the pyrrolidine ring with an alkylating agent, such as an alkyl halide, in the presence of a base. This method is a straightforward way to introduce various alkyl groups onto the nitrogen atom. For example, the N-alkylation of a 2-arylpyrrolidine with a benzyl (B1604629) halide would yield the corresponding N-benzyl derivative.

N-Acylation: The introduction of an acyl group onto the pyrrolidine nitrogen can be achieved by reacting the 2-arylpyrrolidine with an acylating agent, such as an acyl chloride or an acid anhydride. For instance, the reaction with acetic anhydride, often in the presence of a base like pyridine, would yield the corresponding N-acetyl-2-arylpyrrolidine. rsc.org These N-acylated derivatives can exhibit different biological activities and physicochemical properties compared to the parent amine.

Table 2: General N-Substitution Reactions of Pyrrolidines

| Pyrrolidine Substrate | Reagent | Reaction Type | Product |

| 2-Arylpyrrolidine | Alkyl Halide (e.g., Benzyl bromide) | N-Alkylation | N-Alkyl-2-arylpyrrolidine |

| 2-Arylpyrrolidine | Acyl Chloride (e.g., Acetyl chloride) | N-Acylation | N-Acyl-2-arylpyrrolidine |

| 2-Arylpyrrolidine | Acetic Anhydride | N-Acylation | N-Acetyl-2-arylpyrrolidine |

Installation of the (4-Fluoro-2-methylphenyl) Moiety onto Pyrrolidine Scaffolds

An alternative synthetic strategy involves the formation of the C-C bond between a pre-existing pyrrolidine ring and the (4-fluoro-2-methylphenyl) group. This approach is particularly useful when the pyrrolidine core is readily available.

Direct Arylation Techniques

Direct C-H arylation has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials. A notable example is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. nih.govnih.govnih.govnih.gov This methodology relies on the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, such as (-)-sparteine (B7772259), followed by transmetalation with a zinc salt to form a stereochemically rigid organozinc reagent. nih.gov This intermediate then undergoes a Negishi cross-coupling reaction with an aryl halide, such as 1-bromo-4-fluoro-2-methylbenzene, in the presence of a palladium catalyst. nih.govnih.gov This method allows for the synthesis of a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. nih.gov

The success of this reaction is highly dependent on the choice of palladium catalyst and ligand. A combination of Pd(OAc)₂ and t-Bu₃P-HBF₄ has been shown to be effective for this transformation. nih.gov The N-Boc protecting group is crucial for directing the deprotonation to the α-position and can be removed after the arylation step to yield the free amine.

Table 3: Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine

| Aryl Halide | Catalyst System | Product | Yield (%) | er | Reference |

| 4-Bromotoluene | Pd(OAc)₂ / t-Bu₃P-HBF₄ | N-Boc-2-(4-methylphenyl)pyrrolidine | 85 | 96:4 | nih.gov |

| 4-Bromoanisole | Pd(OAc)₂ / t-Bu₃P-HBF₄ | N-Boc-2-(4-methoxyphenyl)pyrrolidine | 82 | 96:4 | nih.gov |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / t-Bu₃P-HBF₄ | N-Boc-2-(4-fluorophenyl)pyrrolidine | 80 | 96:4 | nih.gov |

Friedel-Crafts Acylation and Related Aromatic Coupling Reactions

The direct Friedel-Crafts acylation of a saturated heterocycle like pyrrolidine at a carbon atom is not a feasible reaction. However, related strategies involving intramolecular cyclizations or reactions with activated pyrrolidine species can be employed.

One potential approach involves the generation of an N-acyliminium ion from a suitable pyrrolidine precursor, such as a 5-alkoxy- or 5-hydroxypyrrolidinone. These electrophilic intermediates can then undergo intramolecular Friedel-Crafts-type cyclization onto an appropriately positioned aromatic ring. For the synthesis of this compound, this would necessitate a more complex precursor where the aryl group is tethered to the pyrrolidine ring in a way that allows for a subsequent cyclization to form a different ring system, rather than directly installing the aryl group at the 2-position.

A more direct, albeit less common, strategy could involve the reaction of a Grignard reagent, such as (4-fluoro-2-methylphenyl)magnesium bromide, with an N-acylpyrrolidinium ion generated in situ. This would allow for the direct introduction of the aryl group at the 2-position of the pyrrolidine ring.

Nucleophilic Aromatic Substitution Strategies with Fluorine

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the formation of aryl-heteroatom and aryl-carbon bonds. In the context of synthesizing this compound, the fluorine atom on the aromatic ring can potentially serve as a leaving group. The SNAr mechanism typically requires the aromatic ring to be 'activated' by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

For a substrate like 4-fluoro-2-methyltoluene, the methyl group is electron-donating, which deactivates the ring towards traditional SNAr. However, modern methodologies have been developed to facilitate SNAr on unactivated or even electron-rich fluoroarenes. One such approach involves the use of organic photoredox catalysis, which can enable the nucleophilic defluorination of these challenging substrates under mild conditions. This process involves the formation of a cation radical from the fluoroarene, which significantly accelerates the nucleophilic attack. While direct application of pyrrolidine to displace the fluorine on 4-fluoro-2-methyltoluene to create the target compound is not extensively documented, the general principles of SNAr suggest that such a reaction is mechanistically plausible, particularly if the aromatic ring is further substituted with activating groups or if advanced catalytic systems are employed.

Synthesis of Key Precursor Intermediates

The synthesis of this compound is highly dependent on the availability of key precursor molecules that contain either the pyrrolidine ring or the (4-fluoro-2-methylphenyl) moiety in an activated form suitable for coupling reactions.

Precursor Compounds Bearing the (4-Fluoro-2-methylphenyl) Group

The most versatile and commonly used precursors for introducing the (4-fluoro-2-methylphenyl) group are the corresponding aryl halides and organoboron compounds. Specifically, 1-bromo-4-fluoro-2-methylbenzene is a critical intermediate, serving as a substrate for various cross-coupling reactions.

The synthesis of 1-bromo-4-fluoro-2-methylbenzene typically starts from a commercially available aniline (B41778), such as 4-fluoro-2-methylaniline. The transformation of the amino group into a bromine atom is efficiently achieved via the Sandmeyer reaction. wikipedia.orgnih.gov This two-step process involves the initial conversion of the aniline to an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazonium group (N₂) with a bromide, yielding the desired product. nih.gov

| Starting Material | Reagents | General Conditions | Product |

|---|---|---|---|

| 4-Fluoro-2-methylaniline | 1. NaNO₂, HBr, H₂O | 1. Diazotization at 0-5 °C | 1-Bromo-4-fluoro-2-methylbenzene |

| 2. CuBr | 2. Decomposition of diazonium salt |

This bromo-precursor is then readily converted into other useful intermediates. For instance, treatment with magnesium metal in an appropriate solvent like tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide. Alternatively, it can be converted into 4-fluoro-2-methylphenylboronic acid or its esters through lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or via palladium-catalyzed borylation reactions. These boronic acid derivatives are essential for Suzuki-Miyaura cross-coupling reactions.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The assembly of this compound from its precursors often involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. The efficiency and selectivity of these reactions are highly dependent on a multitude of parameters, and their optimization is crucial for achieving high yields of the desired product.

For a Buchwald-Hartwig amination approach, which would form the C-N bond between the (4-fluoro-2-methylphenyl) group and the pyrrolidine nitrogen, key variables include the choice of palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. Studies on the amination of various aryl chlorides and bromides with cyclic secondary amines like pyrrolidine have shown that the ligand plays a critical role. Sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, often provide superior results by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also vital, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.

| Parameter | Variations Studied | General Outcome/Observation |

|---|---|---|

| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used; performance is highly ligand-dependent. |

| Ligand | XPhos, RuPhos, SPhos, P(tBu)₃ | Bulky, electron-rich monophosphine ligands generally give higher yields. |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong alkoxide bases are often most effective. |

| Solvent | Toluene (B28343), Dioxane, THF, DME | Aprotic, non-polar to moderately polar solvents are preferred. |

| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction. |

Alternatively, a Suzuki-Miyaura coupling could be employed to form the C-C bond between the C2 position of the pyrrolidine ring and the aromatic ring. This would involve coupling an activated pyrrolidine derivative, such as N-Boc-2-pyrrolidineboronic acid pinacol (B44631) ester, with 1-bromo-4-fluoro-2-methylbenzene. Optimization of this reaction involves screening similar parameters. The choice of palladium catalyst and ligand combination (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical for efficient transmetalation and reductive elimination. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is also a key parameter to control for optimal solubility and reactivity.

| Parameter | Variations Studied | General Outcome/Observation |

|---|---|---|

| Pd Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst choice depends on the specific substrates and ligand used. |

| Ligand | SPhos, XPhos, PPh₃ | Ligands are crucial for stabilizing the Pd center and facilitating the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | An aqueous inorganic base is typically required for the transmetalation step. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic solvent system is common. |

| Temperature | 80 - 100 °C | Heating is generally necessary to achieve reasonable reaction rates. |

By systematically varying these conditions, researchers can identify the optimal protocol to maximize the yield of this compound while minimizing the formation of byproducts, thus ensuring an efficient and selective synthesis.

Reaction Pathway Elucidation and Reaction Progress Monitoring

Understanding the step-by-step sequence of bond-forming and bond-breaking events is fundamental to controlling the outcome of a chemical synthesis. For complex heterocyclic scaffolds like 2-arylpyrrolidines, this involves identifying key intermediates and the energetic barriers that separate them.

In the synthesis of pyrrolidine rings, the rate-limiting step can vary depending on the specific pathway. For instance, in organocatalytic processes that proceed via an enamine intermediate, kinetic studies have sometimes shown that the formation of the enamine itself is not the rate-limiting step. Instead, the subsequent reaction of the enamine with an electrophile or the hydrolysis of the resulting imine can be the slower, rate-determining events nih.gov.

For syntheses involving cyclization, such as an intramolecular aza-Michael reaction, computational studies using Density Functional Theory (DFT) have been employed to map the energy profile of the reaction. These studies often identify the C-N bond-forming cyclization step as both the rate-determining and stereo-determining step whiterose.ac.uk. The energy barrier for this step is influenced by factors such as the nature of the activating group on the Michael acceptor and the catalyst employed. In transition metal-catalyzed C-H amination reactions, mechanistic studies have suggested that the C-H bond cleavage is often the rate-limiting step mdpi.com.

Table 1: Examples of Rate-Determining Steps in Pyrrolidine Synthesis

| Reaction Type | Typical Rate-Determining Step | Method of Identification |

|---|---|---|

| Peptide-Catalyzed Enamine Formation | Reaction of enamine with electrophile | Kinetic Studies nih.gov |

| Asymmetric 'Clip-Cycle' (Aza-Michael) | Intramolecular C-N bond formation (cyclization) | DFT Studies whiterose.ac.uk |

| Copper-Catalyzed C-H Amination | C-H bond cleavage | Mechanistic & Kinetic Studies mdpi.com |

The direct observation or indirect detection of transient species formed during a reaction provides strong evidence for a proposed mechanism. In the synthesis of 2-arylpyrrolidines, several key intermediates are frequently postulated or characterized.

Azomethine Ylides : These 1,3-dipolar species are powerful intermediates for constructing pyrrolidine rings via [3+2] cycloaddition reactions. Their generation can be achieved through various methods, and their subsequent regio- and diastereoselective cycloaddition allows for the controlled formation of multiple stereocenters acs.org.

Radical Intermediates : Some transition metal-catalyzed pathways proceed through radical mechanisms. For example, in certain copper-catalyzed carboamination reactions used to form 2-arylpyrrolidines, a stabilized benzylic radical is a key intermediate. This radical is generated by the addition of an alkyl radical to a vinyl arene (a substituted styrene). This intermediate can then combine with the copper catalyst to form an organocopper(III) species that undergoes reductive elimination to form the final C-N bond nih.gov.

Organometallic Intermediates : In metal-catalyzed reactions, complexes formed between the metal and the substrate are central to the catalytic cycle. For instance, copper-catalyzed intramolecular C-H amination may involve various copper(I) and copper(II) species. Mechanistic studies have involved the isolation and structural characterization of relevant complexes, such as fluorinated copper(II) intermediates, to provide insight into the catalytic pathway nih.govacs.org. DFT calculations are also invaluable for modeling the structures and energies of transition states, which are inherently transient and cannot be observed directly. These calculations can help rationalize observed selectivities by comparing the energy barriers of different possible reaction pathways acs.orgunife.it.

Role of Catalysis in Mechanistic Pathways

Catalysis is essential for the efficient and selective synthesis of complex molecules like this compound. Both organocatalysts and transition metal catalysts offer distinct mechanistic routes to access the pyrrolidine core.

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis benthamdirect.com. Pyrrolidine derivatives, particularly those derived from the amino acid proline, are among the most successful classes of organocatalysts nih.govnih.gov.

The primary mechanism of action for many pyrrolidine-based catalysts in reactions involving carbonyl compounds is through aminocatalysis nih.gov. The catalytic cycle typically involves two main pathways:

Enamine Catalysis : The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile (e.g., a nitroalkene in a Michael addition). Subsequent hydrolysis regenerates the catalyst and yields the functionalized product nih.gov.

Iminium Catalysis : In reactions with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst can form a positively charged iminium ion. This lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack.

In more complex systems, the catalyst does more than just form an intermediate. Chiral phosphoric acids, for example, can act as bifunctional catalysts. In some aza-Michael cyclizations, the phosphoric acid is proposed to function as a proton shuttle, simultaneously protonating the Michael acceptor (e.g., a thioester carbonyl) and deprotonating the nucleophilic amine, thereby lowering the activation energy of the stereochemical-determining cyclization step within a well-defined chiral environment whiterose.ac.uk.

Transition metals offer a diverse range of reactivity for synthesizing and functionalizing pyrrolidines. The mechanisms are highly dependent on the metal, its ligands, and the oxidation states involved.

Copper-Catalyzed Reactions : Copper catalysts are versatile and have been used for various pyrrolidine syntheses. One notable pathway is the intermolecular carboamination of vinylarenes nih.gov. A proposed mechanism involves the Cu(II)-catalyzed oxidation of a reagent like potassium N-carbamoyl-β-aminoethyltrifluoroborate to generate an alkyl radical. This radical adds to the vinyl arene (e.g., a styrene derivative) to form a benzylic radical, which then combines with Cu(II). The resulting Cu(III) intermediate undergoes C-N bond formation via reductive elimination to yield the 2-arylpyrrolidine nih.gov. Other copper-catalyzed methods include intramolecular C-H amination and hydroamination reactions, which proceed through distinct catalytic cycles to form the pyrrolidine ring nih.govacs.orgnih.gov.

Iridium-Catalyzed Reactions : Iridium complexes, such as Vaska's complex, can catalyze the reductive generation of azomethine ylides from stable amide precursors. In this process, a silane reducing agent is used to reduce the amide in the presence of the iridium catalyst, forming the azomethine ylide intermediate. This intermediate then undergoes a [3+2] dipolar cycloaddition with an alkene to construct the pyrrolidine ring with high stereoselectivity acs.orgunife.it.

Palladium-Catalyzed Reactions : Palladium catalysis is widely used for cross-coupling and amination reactions. In the context of pyrrolidine synthesis, Pd-catalyzed hydroamination of vinyl arenes can proceed via the insertion of the alkene into a Pd-H bond, generating a η³-benzyl species. This is followed by the external nucleophilic attack of an amine to form the product acs.org.

Table 2: Comparison of Catalytic Mechanisms in Pyrrolidine Synthesis

| Catalyst Type | Metal/Compound | Key Intermediate(s) | Typical Reaction |

|---|---|---|---|

| Organocatalyst | Proline Derivatives | Enamine, Iminium Ion | Michael Addition, Aldol Reaction nih.govnih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Proton-shuttled transition state | Aza-Michael Cyclization whiterose.ac.uk |

| Transition Metal | Copper (Cu) | Alkyl/Benzyl Radicals, Cu(III) species | Carboamination, C-H Amination nih.govnih.gov |

| Transition Metal | Iridium (Ir) | Azomethine Ylide | Reductive [3+2] Cycloaddition acs.org |

| Transition Metal | Palladium (Pd) | η³-benzyl species | Hydroamination acs.org |

Stereochemical Mechanistic Insights and Control

Controlling the three-dimensional arrangement of atoms is a central challenge in organic synthesis. For this compound, which contains a stereocenter at the C2 position, achieving high enantioselectivity is critical. Mechanistic understanding is key to designing strategies for stereochemical control.

The stereochemical outcome of a reaction is determined in the stereo-determining step, which is often, but not always, the same as the rate-determining step. Control is typically achieved by creating a chiral environment around the reacting molecules, which forces the reaction to proceed through a lower-energy transition state for one stereoisomer over the other.

In organocatalysis , the chirality of the catalyst is transferred to the product. For example, in the Michael addition of an aldehyde to a nitroolefin catalyzed by a diarylprolinol silyl ether, the catalyst forms a chiral enamine. The bulky substituents on the catalyst then direct the approach of the nitroolefin to one face of the enamine, leading to the preferential formation of one enantiomer. The stereochemical model often involves a specific transition state stabilized by hydrogen bonding or steric shielding nih.gov.

In transition metal catalysis , stereocontrol is typically imparted by chiral ligands coordinated to the metal center. These ligands create a defined chiral pocket around the metal, influencing how the substrates bind and react. In copper-promoted intramolecular aminooxygenation of alkenes, the stereochemistry of the substrate itself can dictate the outcome. For example, α-substituted pentenyl sulfonamides predominantly form cis-2,5-disubstituted pyrrolidines with high diastereoselectivity (>20:1), whereas γ-substituted substrates favor the formation of trans-2,3-pyrrolidines nih.gov.

The presence of the fluorine atom in the target molecule, this compound, can also exert significant stereoelectronic effects that influence conformational preferences and, consequently, the stereochemical course of reactions. The C-F bond can engage in stereoelectronically favorable interactions, such as the gauche effect or anomeric effects, which can stabilize specific conformations of the pyrrolidine ring or reaction intermediates beilstein-journals.org. For instance, a generalized anomeric effect, involving electron delocalization from the nitrogen lone pair to the σ* orbital of a C-F bond (nN→σ*CF), can strongly influence the conformational bias in α-fluorinated pyrrolidines beilstein-journals.org. These subtle electronic effects can play a crucial role in directing the stereochemical outcome of cyclization or functionalization reactions.

Computational Chemistry and Theoretical Investigations of 2 4 Fluoro 2 Methylphenyl Pyrrolidine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of molecular structure and electronic behavior. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of many-body systems. nih.gov It is widely employed to predict the ground state geometry of molecules by finding the minimum energy conformation. For 2-(4-Fluoro-2-methylphenyl)pyrrolidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can fully optimize the molecular structure. researchgate.netresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms. The optimized geometry is crucial for subsequent calculations of other properties, such as vibrational frequencies and electronic transitions. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical, illustrative data based on typical values for similar chemical structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C(aromatic)-F | 1.35 | |

| C(aromatic)-C(methyl) | 1.51 | |

| C(aromatic)-C(pyrrolidine) | 1.52 | |

| C-N (pyrrolidine ring) | 1.47 | |

| C-C (pyrrolidine ring) | 1.54 | |

| Bond Angles (°) ** | ||

| F-C(aromatic)-C(aromatic) | 118.5 | |

| C(aromatic)-C(pyrrolidine)-N | 112.0 | |

| C-N-C (pyrrolidine ring) | 109.5 | |

| Dihedral Angles (°) ** | ||

| C(aromatic)-C(aromatic)-C(pyrrolidine)-N | 75.0 |

Prediction of Electronic Absorption Properties via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is particularly effective for predicting electronic absorption spectra (UV-Vis spectra). By calculating the transition energies between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) and their corresponding oscillator strengths, TD-DFT can identify the wavelengths at which the molecule is likely to absorb light. For an aromatic compound like this compound, these calculations can predict the characteristic π-π* transitions of the phenyl ring.

Table 2: Predicted Electronic Absorption Properties of this compound from TD-DFT Calculations This table presents hypothetical, illustrative data based on typical values for similar chemical structures.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | 4.65 | 267 | 0.15 |

| S0 → S2 | 5.20 | 238 | 0.28 |

| S0 → S3 | 5.95 | 208 | 0.45 |

Analysis of Molecular Orbitals and Electronic Structure

The electronic structure of a molecule is defined by its molecular orbitals. The frontier molecular orbitals, HOMO and LUMO, are of particular interest as they govern the molecule's reactivity. researchgate.net The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would also be distributed across the aromatic system. Analysis of Mulliken charges can further reveal the distribution of electron density across the molecule. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies of this compound This table presents hypothetical, illustrative data based on typical values for similar chemical structures.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.25 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the different three-dimensional arrangements, or conformations, that a molecule can adopt. For a flexible molecule containing a five-membered ring and a rotatable single bond, this analysis is key to understanding its structure and behavior.

Saturated five-membered rings like pyrrolidine (B122466) are not planar due to torsional strain. nih.gov Instead, they adopt puckered conformations, most commonly described as "envelope" or "twist" forms. beilstein-journals.org For substituted pyrrolidines, two predominant puckered modes, Cγ-endo and Cγ-exo, are typically observed, and the preference for one over the other is influenced by the nature and position of substituents. acs.orgfrontiersin.orgresearchgate.net The bulky 2-(4-fluoro-2-methylphenyl) group at the C2 position is expected to strongly favor a pseudo-equatorial orientation to minimize steric interactions. This preference, in turn, dictates the puckering of the pyrrolidine ring, locking it into a favored conformation. acs.orgnih.gov The specific stereochemistry at C2 will determine whether an endo or exo pucker is more stable.

The single bond connecting the phenyl ring to the pyrrolidine ring allows for rotation, leading to different rotational isomers (rotamers). However, this rotation is not entirely free. Steric hindrance between the ortho-methyl group on the phenyl ring and the adjacent hydrogen atoms on the pyrrolidine ring creates a significant energy barrier to rotation. Computational methods can map the energetic landscape of this rotation by calculating the molecule's energy as a function of the dihedral angle. This analysis identifies the most stable, low-energy conformations and the high-energy transition states that separate them. The results provide insight into the molecule's dynamic behavior and the relative populations of its different conformers at room temperature. mdpi.com

Table 4: Calculated Rotational Energy Profile for the Phenyl-Pyrrolidine Bond This table presents hypothetical, illustrative data based on typical values for similar chemical structures.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.8 | Eclipsed (Transition State) |

| 75 | 0.0 | Skewed (Global Minimum) |

| 180 | 6.5 | Eclipsed (Transition State) |

| 285 | 0.0 | Skewed (Global Minimum) |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding how a molecule will interact with other charged or polar species.

For a molecule like this compound, an MEP map would be expected to show a negative potential (typically colored red or yellow) around the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring, suggesting these are likely sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly the one attached to the nitrogen, indicating regions susceptible to nucleophilic attack.

A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This data provides a more detailed, numerical understanding of the electron distribution hinted at by the MEP map.

Theoretical Studies of Intermolecular Interactions and Hydrogen Bonding Networks

The structure and properties of this compound in a condensed phase are governed by intermolecular interactions. Theoretical studies can model these forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

Given its structure, this compound has the potential to form hydrogen bonds. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the hydrogen atom attached to it can act as a hydrogen bond donor. The fluorine atom, being highly electronegative, could also participate as a weak hydrogen bond acceptor.

Theoretical investigations would involve calculating the geometries and energies of dimers or larger clusters of the molecule to identify the most stable arrangements and the strength of the interactions. These studies can reveal the preferred hydrogen bonding motifs and how they contribute to the formation of larger supramolecular structures or networks in the solid state. For instance, molecules might form chains or more complex three-dimensional networks through hydrogen bonding.

Without specific computational research on this compound, any detailed discussion, including data tables of charge distribution, interaction energies, or hydrogen bond parameters, would be speculative. Further theoretical studies are required to provide a scientifically accurate and in-depth understanding of the computational chemistry of this particular compound.

Chiral Catalysis and Asymmetric Synthesis of 2 4 Fluoro 2 Methylphenyl Pyrrolidine Derivatives

Enantioselective Synthetic Routes to Chiral 2-(4-Fluoro-2-methylphenyl)pyrrolidines

The creation of enantiomerically pure 2-arylpyrrolidines, such as 2-(4-Fluoro-2-methylphenyl)pyrrolidine, is a key objective in modern organic synthesis. The absolute stereochemistry of these compounds can significantly impact their biological activity. nih.gov Various enantioselective strategies have been developed to access these chiral structures, moving beyond classical resolution techniques to more efficient asymmetric catalytic methods.

Asymmetric deprotonation using organolithium bases in the presence of a chiral ligand is a powerful method for generating enantiomerically enriched intermediates from prochiral starting materials like N-Boc-pyrrolidine. rsc.org A widely adopted strategy involves the use of sec-butyllithium (B1581126) (s-BuLi) complexed with a chiral diamine, most notably (-)-sparteine (B7772259), to selectively remove a proton from one of the enantiotopic C-H bonds at the 2-position of the pyrrolidine (B122466) ring. scilit.comresearchgate.net This process creates a configurationally stable 2-lithiopyrrolidine-chiral ligand complex. nih.govacs.org

This chiral organolithium intermediate can then be trapped with an electrophile to yield the 2-substituted pyrrolidine with high enantiomeric excess (e.e.). acs.org The choice of the chiral ligand is crucial, as using the diastereomer of the ligand can often provide access to the opposite enantiomer of the product. rsc.org

Kinetic resolution is another important strategy, particularly for racemic starting materials. nih.govwhiterose.ac.uk In this approach, a chiral reagent or catalyst reacts at a faster rate with one enantiomer of the racemate than the other. For instance, the lithiation of a racemic 2-arylpiperazine (a related heterocycle) using a substoichiometric amount of n-BuLi in the presence of (+)-sparteine allowed for the separation of the unreacted, enantioenriched starting material from the newly formed, diastereomerically enriched product. nih.gov A similar principle applies to pyrrolidines. Dynamic kinetic resolution (DKR) further enhances this process by continuously racemizing the slower-reacting enantiomer of the starting material, theoretically allowing for a 100% yield of a single enantiomer of the product. rsc.orgnih.gov

Table 1: Asymmetric Lithiation of N-Boc-Pyrrolidine

| Chiral Ligand | Organolithium | Electrophile | Product Configuration | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| (-)-sparteine | s-BuLi | Ar-Br (via ZnCl2 transmetalation) | (R) | >96% |

This table presents generalized findings from asymmetric lithiation-substitution reactions of N-Boc-pyrrolidine. scilit.comresearchgate.net

The success of asymmetric catalysis hinges on the design of effective chiral ligands. rsc.orgnih.gov These molecules coordinate to a metal center or other reactive species, creating a defined three-dimensional chiral environment that directs the stereochemical outcome of a reaction. mdpi.com For the synthesis of chiral pyrrolidines, several classes of ligands have proven effective.

Chiral Diamines: As mentioned, diamines like (-)-sparteine and its synthetic surrogates are cornerstones of asymmetric lithiation chemistry. rsc.orgresearchgate.net Their C2-symmetric structures form well-defined complexes with organolithium reagents, effectively blocking one face of the substrate and directing deprotonation or electrophilic attack. rsc.org

Chiral Phosphine (B1218219) Ligands: These are exceptionally important in transition-metal-catalyzed reactions. nih.gov P-chiral phosphines, where the stereogenic center is the phosphorus atom itself, and ligands with chiral backbones have been developed. nih.gov Ligands such as (R,R)-t-Bu-BisP* have demonstrated high enantioselectivities in various catalytic reactions. nih.gov In the context of pyrrolidine synthesis, phosphine ligands are crucial for palladium-catalyzed cross-coupling reactions. scilit.comresearchgate.net

N,N'-Dioxide Ligands: This class of C2-symmetric ligands, synthesized from common amino acids, can act as neutral tetradentate ligands for a wide range of metal ions. rsc.org The resulting non-planar complexes create a tunable chiral platform suitable for various asymmetric transformations, including those catalyzed by cobalt(II) complexes. nih.gov

The design principle often involves creating a "chiral pocket" around the active site of the catalyst, which sterically and/or electronically favors the formation of one stereoisomer over the other. unibo.it

Palladium catalysis offers a versatile and highly efficient route to 2-arylpyrrolidines. nih.gov One of the most powerful methods is the enantioselective α-arylation of N-Boc-pyrrolidine. scilit.comresearchgate.net This protocol typically involves the asymmetric deprotonation of N-Boc-pyrrolidine with s-BuLi/(-)-sparteine, followed by transmetalation with zinc chloride to generate a configurationally robust 2-pyrrolidinozinc reagent. researchgate.net This organozinc intermediate then undergoes a Negishi cross-coupling reaction with an aryl halide, such as 1-bromo-4-fluoro-2-methylbenzene, catalyzed by a palladium complex. scilit.comresearchgate.net This method allows for the convergent and reliable preparation of a broad range of 2-aryl-N-Boc-pyrrolidines with consistently high enantioselectivity (e.g., 96:4 er). researchgate.net

Another significant palladium-catalyzed approach is the enantioselective carboamination of alkenes. nih.gov This reaction constructs the pyrrolidine ring by coupling an aryl or alkenyl halide with a γ-aminoalkene. The use of a chiral palladium catalyst, such as one employing the (R)-Siphos-PE ligand, can induce high enantioselectivity, affording 2-(arylmethyl)pyrrolidines with up to 94% e.e. nih.gov

Table 2: Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine | Step 1: Lithiation/Transmetalation | Step 2: Cross-Coupling | | | :--- | :--- | :--- | | Reagents | s-BuLi/(-)-sparteine, then ZnCl₂ | Catalyst System | Pd(OAc)₂ / tBu₃P-HBF₄ | | Intermediate | (R)-2-(N-Boc-pyrrolidinyl)zinc chloride | Aryl Halide | Ar-X (e.g., 4-Fluoro-2-methylphenyl bromide) | | Result | Formation of a chiral organozinc reagent with high enantiomeric ratio. | Result | (R)-2-Aryl-N-Boc-pyrrolidine in high yield and e.e. |

This table outlines the key steps in the widely used Campos/O'Brien protocol for synthesizing enantiopure 2-arylpyrrolidines. researchgate.netresearchgate.net

Impact of Stereochemistry on Molecular Conformation and Reactivity

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to the properties of pyrrolidine derivatives. windows.netlibretexts.org The presence of stereocenters dictates the molecule's shape, which in turn influences its reactivity and biological interactions. nih.govnih.gov

A carbon atom bonded to four different substituents is known as a stereogenic (or chiral) center. libretexts.org The pyrrolidine ring can contain up to four such centers, leading to a large number of possible stereoisomers. nih.gov For a 2-substituted pyrrolidine like this compound, the carbon at the 2-position (C2) is a stereogenic center, giving rise to two enantiomers, (R) and (S).

In synthesizing chiral molecules, a primary goal is to maximize the formation of the desired stereoisomer. This is quantified by two key metrics:

Enantiomeric Excess (e.e.): This measures the purity of a sample with respect to its two enantiomers. It is defined as the absolute difference between the mole fractions of the major and minor enantiomers. An e.e. of 100% indicates an enantiomerically pure sample. Asymmetric catalysis is designed to produce products with high e.e. researchgate.net

Diastereomeric Excess (d.e.): When a molecule has two or more stereocenters, diastereomers can form. These are stereoisomers that are not mirror images of each other. Diastereomeric excess measures the preference for the formation of one diastereomer over others.

Control over these parameters is achieved through the careful design of synthetic routes. For example, in the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, the use of a chiral ligand like (-)-sparteine in the initial deprotonation step establishes the enantiomeric purity of the key organozinc intermediate, which is then carried through to the final product, ensuring a high e.e. researchgate.net In reactions that form a second stereocenter, such as the diastereoselective addition of Grignard reagents to chiral imines, the existing stereocenter on the starting material directs the approach of the reagent, leading to the preferential formation of one diastereomer and thus a high d.e. nih.govacs.org The choice of catalysts, reagents, and reaction conditions is paramount in controlling the stereochemical outcome of these complex transformations. nih.govacs.org

Derivatization Strategies for the 2 4 Fluoro 2 Methylphenyl Pyrrolidine Scaffold

Functionalization at the Pyrrolidine (B122466) Nitrogen Atom

N-Alkylation: The nucleophilic nitrogen of the pyrrolidine ring can be readily alkylated using various alkylating agents. This reaction is a common strategy to introduce substituents that can occupy specific binding pockets in a target enzyme or receptor. wikipedia.orgrsc.orgyoutube.com For instance, in the context of DPP-4 inhibitors, the N-substituent plays a crucial role in binding to the S2 subsite of the enzyme. bohrium.comnih.gov

Common N-alkylation reactions for a secondary amine like 2-(4-fluoro-2-methylphenyl)pyrrolidine would typically involve reaction with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. researchgate.net The choice of solvent can range from polar aprotic solvents like acetonitrile or DMF to non-polar solvents, depending on the specific reactants.

| Reagent Class | Example Reagent | Typical Conditions | Product Type |

| Alkyl Halides | 1-bromopropane | K₂CO₃, Acetonitrile, heat | N-propyl derivative |

| Reductive Amination | Propanal, NaBH(OAc)₃ | Dichloroethane | N-propyl derivative |

| Michael Addition | Ethyl acrylate | Methanol, room temp. | N-(3-ethoxy-3-oxopropyl) derivative |

N-Acylation: N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can influence the conformational rigidity of the molecule. semanticscholar.orgreddit.com This modification is often employed to introduce specific recognition elements or to alter the electronic properties of the nitrogen atom.

N-acylation of this compound can be achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a base like triethylamine or pyridine. rsc.orgresearchgate.net The reaction is typically carried out in an aprotic solvent such as dichloromethane or THF at room temperature or with mild heating.

| Reagent Class | Example Reagent | Typical Conditions | Product Type |

| Acyl Chlorides | Acetyl chloride | Triethylamine, CH₂Cl₂, 0 °C to rt | N-acetyl derivative |

| Acid Anhydrides | Acetic anhydride | Pyridine, CH₂Cl₂, rt | N-acetyl derivative |

| Carboxylic Acids | Acetic acid | EDC, HOBt, DMF, rt | N-acetyl derivative |

Substitutions and Modifications on the (4-Fluoro-2-methylphenyl) Moiety

Modification of the aromatic ring allows for the fine-tuning of the electronic and steric properties of the molecule, which can have a profound effect on its binding affinity and selectivity for its biological target. researchgate.net

The existing fluoro and methyl substituents on the phenyl ring of this compound direct the position of further electrophilic aromatic substitution reactions. uci.edumasterorganicchemistry.commasterorganicchemistry.com The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The interplay of these directing effects will influence the regioselectivity of substitution reactions.

For example, nitration of the aromatic ring would be expected to occur at the positions ortho or para to the methyl group and ortho to the fluorine atom. The precise outcome would depend on the reaction conditions and the relative activating/directing strength of the two substituents.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution at C3 or C5 |

| Bromination | Br₂, FeBr₃ | Substitution at C3 or C5 |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Substitution at C5 (less sterically hindered) |

Nucleophilic aromatic substitution on the (4-fluoro-2-methylphenyl) moiety is also a possibility, particularly if an electron-withdrawing group is introduced onto the ring. nih.govresearchgate.netresearchgate.netlibretexts.org For instance, if a nitro group were introduced para to the fluorine atom, the fluorine could be displaced by a nucleophile.

Development of Analogues for Structure-Reactivity Relationship (SAR) Studies

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues is a cornerstone of drug discovery, known as Structure-Activity Relationship (SAR) studies. bohrium.comnih.govresearchgate.net For this compound, SAR studies are crucial for optimizing its potency and selectivity as a DPP-4 inhibitor.

Key areas for modification in SAR studies include:

The N-substituent on the pyrrolidine ring: Exploring a variety of alkyl and acyl groups to probe the S2 binding pocket of DPP-4.

Substituents on the phenyl ring: Varying the nature and position of substituents to modulate electronic properties and interactions with the enzyme.

The stereochemistry of the pyrrolidine ring: The stereochemistry at the C2 position is known to be critical for the activity of many pyrrolidine-based DPP-4 inhibitors.

Beyond its use in medicinal chemistry, the this compound scaffold can be modified to enhance its utility in other areas, such as catalysis. For example, chiral pyrrolidine derivatives are widely used as organocatalysts. Modifications to the scaffold could be designed to improve properties like solubility, thermal stability, or catalytic efficiency. nih.gov

| Modification | Desired Property Enhancement |

| Introduction of polar functional groups | Increased water solubility |

| Attachment to a solid support | Facile catalyst recovery |

| Introduction of additional coordinating groups | Enhanced catalytic activity/selectivity |

Structural Analysis and Spectroscopic Characterization of 2 4 Fluoro 2 Methylphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and powerful analytical technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to detect. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H NMR, providing excellent resolution and sensitivity to subtle changes in the electronic environment of the fluorine atom.

In the case of 2-(4-Fluoro-2-methylphenyl)pyrrolidine, the molecule contains a single fluorine atom attached to the aromatic ring. The ¹⁹F NMR spectrum is therefore expected to show a single resonance. The precise chemical shift of this signal is indicative of its position on the phenyl ring and the electronic effects of the other substituents (the methyl group and the pyrrolidine (B122466) ring). For single fluorine substituents on a phenyl ring, chemical shifts typically appear in the range of -110 to -120 ppm relative to a standard like CFCl₃. The signal for the fluorine atom in this compound would likely appear as a singlet, although it could be split into a doublet by coupling to the ortho aromatic proton (H-5).

Table 7.2.3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Advanced 2D NMR Techniques for Complex Structure Assignment

While 1D NMR provides essential information, complex molecules often require advanced two-dimensional (2D) NMR techniques for unambiguous structure assignment. These methods correlate signals from different nuclei, providing connectivity information that is crucial for piecing together the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons within the pyrrolidine ring and between neighboring protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment is invaluable for assigning the carbon signals based on the already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different fragments of the molecule. For instance, HMBC would show correlations between the proton at the C-2 position of the pyrrolidine ring and the carbons of the phenyl ring, confirming the point of attachment.

Table 7.2.4: Predicted Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | - Between adjacent pyrrolidine ring protons- Between adjacent aromatic protons |

| HSQC | ¹H - ¹³C (¹J) | - Each proton signal correlated to its directly bonded carbon |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. Various MS techniques can be applied to the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound, with a molecular formula of C₁₁H₁₄FN, HRMS would be used to confirm this composition by matching the experimentally measured accurate mass to the theoretically calculated mass.

Table 7.3.1: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for separating volatile compounds in a mixture and identifying them based on their retention time and mass spectrum. For this compound, GC-MS serves as an excellent tool for assessing purity and confirming identity.

Under Electron Ionization (EI), the molecule will fragment in a predictable manner. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve characteristic losses associated with the pyrrolidine and substituted phenyl moieties. A primary fragmentation pathway for α-substituted pyrrolidines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.

Table 7.3.2: Predicted Key GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Identity | Description |

|---|---|---|

| 179 | [C₁₁H₁₄FN]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₆F]⁺ | Fluoro-tropylium or related ion from phenyl moiety cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the analysis of compounds that are not sufficiently volatile or stable for GC-MS. nih.gov The sample is first separated by liquid chromatography and then ionized, typically using "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov

For this compound, LC-MS analysis in positive ion ESI mode would be expected to primarily generate the protonated molecular ion [M+H]⁺ at m/z 180. nih.gov This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation, which complements the structural information obtained from the fragmentation patterns in GC-MS.

Table 7.3.3: Predicted LC-MS Data for this compound

| Ionization Mode | Ion Type | Predicted m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.

Key expected absorptions include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (pyrrolidine and methyl) C-H stretches appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N stretching: The stretching of the C-N bond in the pyrrolidine ring would likely produce a band in the 1250-1020 cm⁻¹ range.

C-F stretching: A strong absorption band characteristic of the aryl-fluoride bond is expected in the 1270-1100 cm⁻¹ region.

N-H stretching: A moderate absorption band around 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the pyrrolidine ring.

Table 7.4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light.

In the case of this compound, the primary chromophore is the substituted benzene (B151609) ring. The pyrrolidine ring, being a saturated heterocyclic amine, does not exhibit significant absorption in the near-UV region (200-400 nm). Therefore, the UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-fluoro-2-methylphenyl moiety.

Benzene itself displays two main absorption bands in the UV region, both resulting from π → π* transitions. up.ac.za The first, a very intense primary band (E-band or K-band), appears around 184 nm and 204 nm. spcmc.ac.in The second, a much weaker secondary band (B-band), is observed around 256 nm and is characterized by fine vibrational structure. spcmc.ac.in

The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The fluoro, methyl, and pyrrolidinyl groups on the phenyl ring in this compound all act as auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light. Generally, alkyl groups (like methyl and the pyrrolidinyl group) and the fluoro group cause a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. up.ac.zaspcmc.ac.in

For 1,2,4-trisubstituted benzenes, the positions of the absorption bands are influenced by the electronic effects and relative positions of the substituents. The fluoro group is an electron-donating group through resonance and electron-withdrawing through induction. The methyl group is a weak electron-donating group through induction and hyperconjugation. The pyrrolidinyl group, attached at the 2-position, can be considered as an alkyl substituent, which is also weakly electron-donating. The cumulative effect of these substituents is a red shift of both the primary and secondary benzene bands.

Based on the analysis of similar substituted benzenes, the expected UV-Vis spectral data for this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would show a primary absorption band (π → π) shifted to approximately 210-220 nm. The weaker secondary band (also π → π), which is more sensitive to substitution, is expected to be shifted to the 260-280 nm region. This secondary band may lose some of its characteristic fine structure due to the substitution pattern and potential solvent interactions.

The electronic transitions responsible for these absorptions are promotions of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the π-system of the aromatic ring. The energy difference between these orbitals is lowered by the presence of the auxochromic substituents, resulting in absorption at longer wavelengths compared to unsubstituted benzene.

The following interactive data table summarizes the anticipated UV-Vis absorption data for this compound based on the analysis of its structural components.

| Absorption Band | Predicted λmax (nm) | Transition Type | Chromophore |

| Primary (E-band) | ~ 215 | π → π | 4-Fluoro-2-methylphenyl |

| Secondary (B-band) | ~ 270 | π → π | 4-Fluoro-2-methylphenyl |

Future Research Directions for 2 4 Fluoro 2 Methylphenyl Pyrrolidine

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research into the synthesis of 2-(4-fluoro-2-methylphenyl)pyrrolidine should prioritize the development of sustainable routes that minimize waste and energy consumption. One promising avenue is the exploration of biocatalytic methods. nih.gov Enzymes, such as transaminases, have demonstrated remarkable efficiency and stereoselectivity in the synthesis of chiral amines and N-heterocycles, often starting from readily available precursors like ω-chloroketones. nih.gov The application of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines has been shown to achieve high yields and excellent enantiomeric excess. nih.gov Adapting this biocatalytic approach could provide a green and highly selective pathway to enantiopure this compound.

Another sustainable strategy involves the direct utilization of biosourced materials. For instance, levulinic acid, a bio-based platform chemical, has been used in the catalyst-free and solvent-free synthesis of 5-methylpyrrolidone derivatives, resulting in a very low E-factor (environmental factor). rsc.org Investigating analogous pathways that could be adapted for the synthesis of more complex pyrrolidines, such as the title compound, from renewable feedstocks would be a significant advancement. Furthermore, the development of catalytic systems that operate under mild conditions, such as the iridium-catalyzed successive reductive amination of diketones with anilines, offers a practical route to N-aryl-substituted pyrrolidines and could be explored for the synthesis of related structures. nih.gov

| Synthesis Strategy | Key Features | Potential Application to this compound |

| Biocatalysis (Transaminases) | High enantioselectivity (>99.5% ee), mild reaction conditions, use of enzymes. nih.gov | Direct asymmetric synthesis of enantiomerically pure (R)- or (S)-2-(4-fluoro-2-methylphenyl)pyrrolidine. nih.gov |

| Biosourced Feedstocks | Utilization of renewable starting materials like levulinic acid, catalyst and solvent-free conditions. rsc.org | Development of a green synthesis pathway, potentially reducing environmental impact. |

| Iridium-Catalyzed Reductive Amination | Good to excellent yields, mild conditions, potential for water as a solvent. nih.gov | An efficient method for the construction of the pyrrolidine (B122466) ring with the desired substitution pattern. |

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for process optimization, catalyst improvement, and the rational design of new synthetic routes. Future research should focus on elucidating the detailed mechanistic pathways involved in the synthesis of this compound. The use of in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products throughout a chemical reaction.

For instance, in the context of copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis, mechanistic studies have been conducted to understand the role of the catalyst and the effect of different halide groups on the reaction pathway. nih.govacs.org These studies, however, could be significantly enhanced by the application of in situ spectroscopy to directly observe transient intermediates and catalyst speciation. This would provide deeper insights into the reaction kinetics and the factors controlling selectivity. Combining experimental data from these techniques with computational studies, such as Density Functional Theory (DFT) calculations, can offer a comprehensive picture of the reaction mechanism at a molecular level. researchgate.net This integrated approach has been successfully used to uncover reaction pathways in complex catalytic systems and could be instrumental in optimizing the synthesis of this compound. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from catalyst design to the prediction of molecular properties. mpg.de Future investigations into this compound and its derivatives would greatly benefit from the integration of these computational tools. ML models can be trained on existing chemical data to predict various properties, such as reactivity, solubility, and biological activity, thus accelerating the discovery and development of new molecules.

Another significant application lies in the prediction of physicochemical properties. For fluorinated compounds, where experimental data may be scarce, ML models can be trained to accurately predict properties like lipophilicity (LogP) and acidity/basicity (pKa), which are crucial for drug development.

| AI/ML Application Area | Potential Impact on this compound Research |

| Catalyst Design and Discovery | Accelerated identification of optimal catalysts for stereoselective synthesis. mpg.de |

| Enantioselectivity Prediction | Rational selection of chiral catalysts to achieve high enantiomeric excess. nih.govchemistryworld.com |

| Retrosynthetic Analysis | Generation of novel and efficient synthetic pathways. |

| Property Prediction | In silico estimation of key physicochemical and biological properties to guide derivative design. |

Exploration of Emerging Chiral Catalytic Systems for Enantiopure Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of efficient methods for the enantioselective synthesis of this compound is of utmost importance. Future research should focus on exploring emerging chiral catalytic systems to produce this compound in an enantiomerically pure form.

Biocatalysis, as mentioned earlier, represents a powerful approach. The directed evolution of enzymes like cytochrome P411 has enabled the biocatalytic construction of chiral pyrrolidines through intramolecular C(sp3)-H amination with good enantioselectivity. nih.gov This strategy could be adapted for the target molecule.

Organocatalysis is another rapidly advancing field that offers promising solutions. Pyrrolidine-based organocatalysts have been extensively studied and have shown high efficacy in a variety of asymmetric transformations. unibo.it The development of novel organocatalysts, potentially derived from proline or other chiral pyrrolidines, could facilitate the enantioselective synthesis of this compound. nih.gov Furthermore, the use of chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), has been reported for the intramolecular hydroamination of alkenes to produce chiral pyrrolidines with high enantioselectivity. chemrxiv.org This method is particularly attractive as it allows for the formation of quaternary stereocenters. chemrxiv.org

| Chiral Catalytic System | Mechanism/Key Features | Relevance for this compound |

| Biocatalysis (Evolved Enzymes) | Intramolecular C(sp3)-H amination catalyzed by engineered cytochrome P411 variants. nih.gov | A highly selective and sustainable route to chiral this compound. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. unibo.it | Potential for developing novel catalysts for the enantioselective synthesis of the target compound. |

| Chiral Brønsted Acids (IDPi) | Catalyzes intramolecular hydroamination of alkenes with high enantioselectivity. chemrxiv.org | A powerful method for the asymmetric synthesis of substituted pyrrolidines, including those with quaternary stereocenters. chemrxiv.org |

Rational Design and Synthesis of Derivatives for Advanced Materials and Catalytic Applications

The core structure of this compound serves as a versatile scaffold for the rational design and synthesis of novel derivatives with tailored properties for applications in advanced materials and catalysis. The introduction of specific functional groups onto the pyrrolidine ring or the phenyl group can lead to molecules with unique electronic, optical, or catalytic properties.

For instance, the synthesis of polyfluoroalkyl-substituted pyrroles as precursors to fluorinated pyrrolidine-containing alkaloids highlights a strategy for creating novel bioactive compounds. nuph.edu.ua Similarly, derivatives of this compound could be designed as potential multi-target tyrosine kinase inhibitors, a class of drugs used in cancer therapy. nih.gov The design of such derivatives would involve computational modeling to predict their binding affinity to specific biological targets, followed by targeted synthesis and biological evaluation.

In the realm of materials science, pyrrolidine-containing molecules can be used as building blocks for polymers or functional materials. The development of photochemical in-flow synthesis methods for pyrrolidine analogues has led to compounds with improved water solubility and reduced lipophilicity, which are desirable characteristics for bioactive molecules. researchgate.net By incorporating the this compound moiety into larger molecular architectures, it may be possible to create new materials with interesting photophysical or self-assembly properties.

Furthermore, chiral pyrrolidines are widely used as ligands in asymmetric catalysis. The synthesis of enantiomerically pure this compound would open the door to its use as a chiral ligand for a variety of metal-catalyzed reactions, potentially leading to new and more efficient catalytic systems.

Q & A

Q. What are the key challenges in synthesizing 2-(4-Fluoro-2-methylphenyl)pyrrolidine with high purity, and what methodological approaches can address them?

Challenges include controlling reaction intermediates, minimizing byproducts, and achieving high yields. Methodological solutions involve optimizing reaction conditions (e.g., solvent selection, temperature control) and employing purification techniques like column chromatography or recrystallization. For example, synthesis protocols for analogous pyrrolidine derivatives highlight the use of dichloromethane and sodium hydroxide for intermediate steps, followed by rigorous washing and drying . Purity verification via HPLC or NMR (≥98% purity standards) is critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Mandatory protocols include:

- PPE : Nitrile gloves, lab coats, and respiratory protection (e.g., EU-standard P1 or P3 respirators for dust/fume control) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water jets due to reactivity risks .

- First Aid : Immediate medical consultation for exposure, with no delayed symptoms reported .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and stereochemistry.

- HPLC : For purity assessment (e.g., >98% purity benchmarks) .

- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving crystal structures of related fluorophenyl compounds .

Advanced Research Questions

Q. How does the stereochemistry of fluorinated pyrrolidine derivatives influence their reactivity and potential biological activity?

Stereochemical configuration (e.g., (2R,4S) vs. (2S,4R)) impacts hydrogen bonding, solubility, and target binding. For example, (2R,4S)-4-fluoropyrrolidine derivatives exhibit distinct metabolic stability compared to their enantiomers, critical for drug design . Computational docking studies can predict stereochemical effects on receptor interactions, guided by crystallographic data from analogs .

Q. What computational methods are recommended to model the electronic effects of fluorine substitution on the compound’s interactions?

Density Functional Theory (DFT) simulations are used to analyze fluorine’s electron-withdrawing effects on aromatic rings, which alter π-π stacking and dipole interactions. Molecular dynamics (MD) simulations can predict solubility and membrane permeability. Studies on 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol provide a template for modeling electronic perturbations .

Q. How can researchers resolve contradictions in reported toxicity data for novel pyrrolidine derivatives?

Independent validation is required due to limited toxicity data for R&D compounds . Strategies include:

- In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess acute cytotoxicity.

- Ecotoxicity screening : Evaluate biodegradability and bioaccumulation potential via OECD 301/305 guidelines.

- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine) .

Q. What mechanistic insights guide the design of this compound derivatives for targeted biological activity?

Fluorine’s role in enhancing metabolic stability and binding affinity is well-documented. For example, 4-fluoroaryl groups in pyrrolidine analogs improve pharmacokinetic profiles by reducing CYP450-mediated oxidation. Structure-activity relationship (SAR) studies on related compounds, such as (R)-2-(3,5-difluorophenyl)pyrrolidine, highlight the importance of substituent positioning for target selectivity .

Methodological Best Practices

Q. What are the best practices for storing and disposing of this compound to ensure laboratory safety?

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

- Disposal : Segregate waste and use licensed chemical disposal services. Avoid aqueous release due to potential soil mobility risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products